N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties.Scientific Research Applications
Synthesis and Biological Study
The compound N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is part of a broader class of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, studied for their potential as selective serotonin 5-HT6 receptor antagonists. These compounds were synthesized and evaluated for their 5-HT6 receptor binding affinity and ability to inhibit functional cellular responses to serotonin. Among them, specific derivatives showed significant activity in functional assays and demonstrated high affinity in 5-HT6 receptor radioligand binding assays, indicating their potential for further development as therapeutic agents (Ivachtchenko et al., 2010).
Antimicrobial Activity
Another aspect of scientific research on related compounds involves their antimicrobial properties. Substituted tricyclic compounds similar in structure to N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine have been synthesized and evaluated for their antibacterial and antifungal activities. These studies found that most of the synthesized compounds exhibited significant anti-bacterial and anti-fungal activities, showcasing the potential for these compounds to be developed into new antimicrobial agents (Mittal & Sarode, 2011).
Aurora-A Kinase Inhibitors
Additionally, related compounds have been developed and evaluated as potent Aurora-A kinase inhibitors. This research highlights a facile and efficient synthesis method, leading to compounds with significant cytotoxic activity against colon tumor cell lines, comparable to established chemotherapy drugs like Doxorubicin. This positions them as potential candidates for anti-cancer drug development (Shaaban et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the synthesis method.
Please note that the availability of this information depends on how much research has been done on the compound. For a novel or less-studied compound, some or all of this information may not be available. It’s always a good idea to consult a chemistry professional or trusted resources for accurate information.
properties
IUPAC Name |
10-(benzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S2/c1-2-29-15-10-8-14(9-11-15)22-19-18-17(12-13-30-18)26-20(23-19)21(24-25-26)31(27,28)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWZRLZPIRZTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine |
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